(R)-1-tert-butyl 2-ethyl 5,5-difluoropiperidine-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-tert-butyl 2-ethyl 5,5-difluoropiperidine-1,2-dicarboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with tert-butyl, ethyl, and difluoromethyl groups, along with two ester functionalities. The stereochemistry of the compound is defined by the ®-configuration at the piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-tert-butyl 2-ethyl 5,5-difluoropiperidine-1,2-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diamines and carbonyl compounds.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using reagents like difluoromethylating agents under controlled conditions.
Esterification: The ester functionalities are introduced through esterification reactions using alcohols and carboxylic acids or their derivatives.
Stereoselective Synthesis: The ®-configuration is achieved through stereoselective synthesis or chiral resolution techniques.
Industrial Production Methods
Industrial production of ®-1-tert-butyl 2-ethyl 5,5-difluoropiperidine-1,2-dicarboxylate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
®-1-tert-butyl 2-ethyl 5,5-difluoropiperidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester functionalities or the difluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
®-1-tert-butyl 2-ethyl 5,5-difluoropiperidine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-1-tert-butyl 2-ethyl 5,5-difluoropiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor modulator, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-tert-Butyl 2-ethyl 1H-imidazole-2,5-dicarboxylate: Shares structural similarities with the presence of tert-butyl and ethyl groups.
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: Contains similar functional groups and is used in similar applications.
Uniqueness
®-1-tert-butyl 2-ethyl 5,5-difluoropiperidine-1,2-dicarboxylate is unique due to its specific stereochemistry and the presence of both difluoromethyl and ester groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H21F2NO4 |
---|---|
Molecular Weight |
293.31 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-ethyl (2R)-5,5-difluoropiperidine-1,2-dicarboxylate |
InChI |
InChI=1S/C13H21F2NO4/c1-5-19-10(17)9-6-7-13(14,15)8-16(9)11(18)20-12(2,3)4/h9H,5-8H2,1-4H3/t9-/m1/s1 |
InChI Key |
PYWSMGHXJUXUSK-SECBINFHSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1CCC(CN1C(=O)OC(C)(C)C)(F)F |
Canonical SMILES |
CCOC(=O)C1CCC(CN1C(=O)OC(C)(C)C)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.